
1,5-Difluoro-2,3-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Difluoro-2,3-dimethylbenzene is an aromatic compound with the molecular formula C8H8F2 It is a derivative of benzene, where two fluorine atoms and two methyl groups are substituted at the 1,5 and 2,3 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Difluoro-2,3-dimethylbenzene can be synthesized through various methods, including electrophilic aromatic substitution and nucleophilic aromatic substitution reactions. One common method involves the fluorination of 2,3-dimethylbenzene using a fluorinating agent such as elemental fluorine (F2) or a fluorinating reagent like Selectfluor. The reaction is typically carried out under controlled conditions to ensure selective substitution at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Difluoro-2,3-dimethylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where electrophiles such as halogens, nitro groups, or alkyl groups replace one of the hydrogen atoms on the benzene ring.
Nucleophilic Aromatic Substitution (NAS): The presence of fluorine atoms makes the compound susceptible to NAS reactions, where nucleophiles such as amines or thiols can replace the fluorine atoms.
Oxidation and Reduction: The methyl groups can undergo oxidation to form carboxylic acids or reduction to form alkanes.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Br2, Cl2), nitrating agents (HNO3/H2SO4), and alkylating agents (RCl/AlCl3). The reactions are typically carried out under acidic conditions.
Nucleophilic Aromatic Substitution: Reagents such as sodium amide (NaNH2) or thiols (RSH) are used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are employed.
Major Products Formed
EAS Reactions: Products include halogenated, nitrated, or alkylated derivatives of this compound.
NAS Reactions: Products include substituted derivatives where fluorine atoms are replaced by nucleophiles.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alkanes or alcohols.
Aplicaciones Científicas De Investigación
1,5-Difluoro-2,3-dimethylbenzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials such as polymers and liquid crystals, where its unique electronic properties are beneficial.
Pharmaceuticals: It is investigated for its potential use in drug discovery and development, particularly in the design of fluorinated drug candidates with improved metabolic stability and bioavailability.
Biological Studies: The compound is used in studies to understand the effects of fluorine substitution on the biological activity of aromatic compounds.
Mecanismo De Acción
The mechanism of action of 1,5-difluoro-2,3-dimethylbenzene depends on its specific application. In general, the presence of fluorine atoms can influence the compound’s electronic properties, making it more reactive towards certain types of chemical reactions. The fluorine atoms can also affect the compound’s interaction with biological targets, such as enzymes or receptors, by altering its binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Difluoro-2,3-dimethylbenzene
- 1,3-Difluoro-2,4-dimethylbenzene
- 1,2-Difluoro-3,5-dimethylbenzene
Comparison
1,5-Difluoro-2,3-dimethylbenzene is unique due to the specific positions of the fluorine and methyl groups on the benzene ring. This positional arrangement can lead to different electronic and steric effects compared to other similar compounds. For example, the 1,5-difluoro substitution pattern may result in different reactivity and selectivity in chemical reactions compared to the 1,4- or 1,3-difluoro derivatives. Additionally, the specific arrangement of substituents can influence the compound’s physical properties, such as melting point, boiling point, and solubility.
Propiedades
IUPAC Name |
1,5-difluoro-2,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2/c1-5-3-7(9)4-8(10)6(5)2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDHLLLKZXBOJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
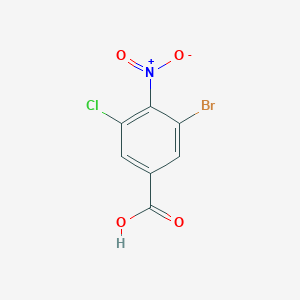
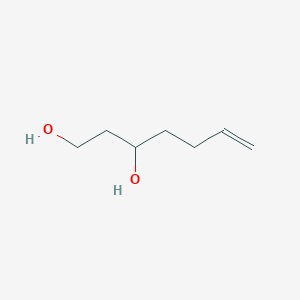
![9-Bromo-Acenaphtho[1,2-b]quinoxaline](/img/structure/B12821205.png)
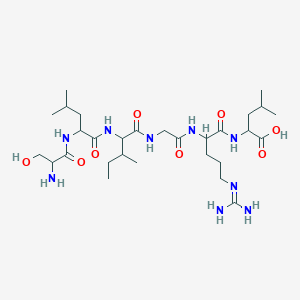
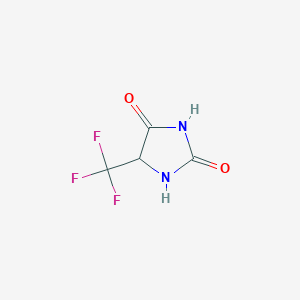
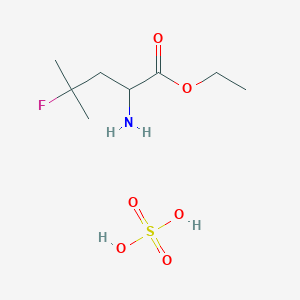

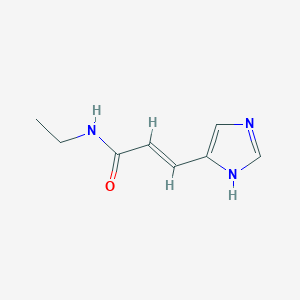
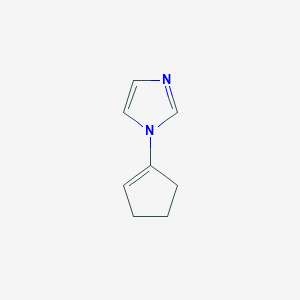
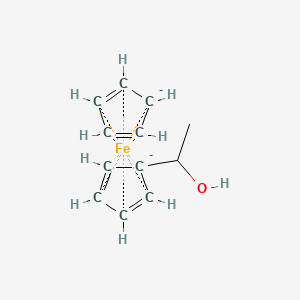
![1-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]methanamine](/img/structure/B12821258.png)
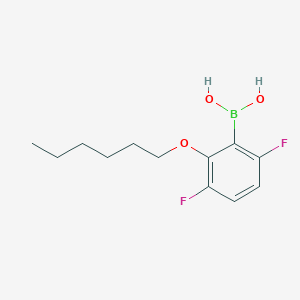
![2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12821264.png)
![(E)-3-(1H-Benzo[d]imidazol-4-yl)acrylonitrile](/img/structure/B12821275.png)
